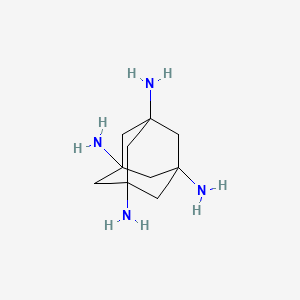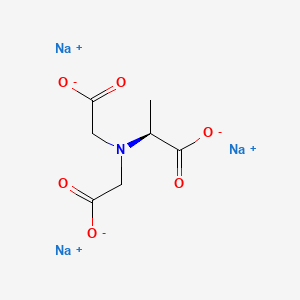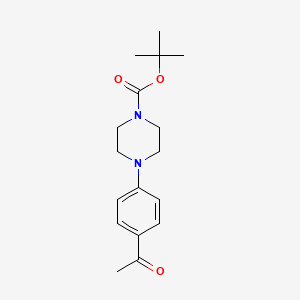![molecular formula C15H10O3 B3069190 [1,1'-Biphenyl]-3,4',5-tricarbaldehyde CAS No. 187281-19-2](/img/structure/B3069190.png)
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Vue d'ensemble
Description
Biphenyl compounds are a class of organic compounds that contain two phenyl rings connected by a single bond . They are known for their stability and are used in various applications, including as intermediates in the production of a host of other organic compounds .
Synthesis Analysis
The synthesis of biphenyl compounds often involves the coupling of two phenyl rings. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction of organoboronic acid and halides .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents .Applications De Recherche Scientifique
Environmental Science and Pollution Research
Polychlorinated biphenyls (PCBs), which are structurally similar to biphenyl derivatives, have been widely used in numerous applications due to their desirable properties . They were primarily used as electrical insulating fluids in capacitors and transformers, and also as hydraulic, heat transfer, and lubricating fluids . Although “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” is not a PCB, it’s possible that it could have similar applications due to its structural similarity.
Cancer Immunotherapy
Biphenyl derivatives have been identified as small-molecule inhibitors of PD-1/PD-L1, which are key targets in cancer immunotherapy . These derivatives have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties . Therefore, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of new cancer immunotherapies.
Solar Cell Sensitizers
Bifuran/biphenyl derivatives have been used in the synthesis of dye-sensitive solar cell sensitizers . These sensitizers have shown promising photovoltaic performance . Given this, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of efficient solar cell sensitizers.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






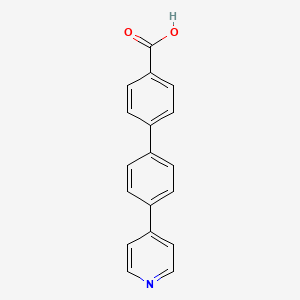





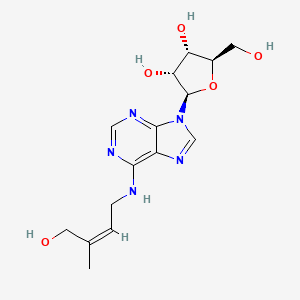
![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)
